molecular formula C6H8N2O4S B2682107 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid CAS No. 1515029-32-9

1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2682107
CAS No.: 1515029-32-9
M. Wt: 204.2
InChI Key: ZAAQRNWPWFNWNY-UHFFFAOYSA-N
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Description

1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid is a multifunctional pyrrole derivative intended for research use as a chemical building block in drug discovery and development. This compound features a carboxylic acid and a sulfamoyl group on a 1-methyl-pyrrole scaffold, making it a versatile intermediate for constructing more complex molecules, particularly through amide coupling reactions at the carboxylic acid site . The pyrrole ring is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and pharmacologically active compounds . Its planar, aromatic nature contributes to favorable interactions with biological targets, and its physicochemical properties can facilitate penetration of cell membranes . Research into pyrrole derivatives is a significant area of focus, especially in the search for new antibacterial agents to combat antibiotic resistance . While the specific biological activity of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid has not been extensively documented, its structural similarity to other documented pyrrole-3-carboxylic acids and sulfamoyl-containing pyrazoles suggests its potential value as a synthetic intermediate . Researchers can leverage this compound to develop novel molecules for screening against various biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-methyl-5-sulfamoylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-8-3-4(6(9)10)2-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAQRNWPWFNWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated reactors and optimized reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid is C6H8N2O4SC_6H_8N_2O_4S, with a molecular weight of approximately 204.21 g/mol. The compound features a pyrrole ring substituted with a sulfamoyl group and a carboxylic acid, which contributes to its unique reactivity and potential bioactivity.

Medicinal Chemistry Applications

1. Antibacterial Activity

Research has indicated that compounds containing the pyrrole structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have been shown to act as effective inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In one study, pyrrole derivatives demonstrated improved potency compared to standard antibiotics like vancomycin, highlighting their potential as new antibacterial agents .

2. Carbonic Anhydrase Inhibition

Pyrrole carboxamide derivatives, including 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid, have been investigated for their ability to inhibit carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Studies have shown that certain pyrrole derivatives exhibit measurable inhibition of the α-carbonic anhydrase II isozyme, suggesting potential applications in treating conditions related to carbonic anhydrase activity .

1. Quorum Sensing Inhibition

Recent advancements in understanding bacterial communication have brought attention to compounds that can disrupt quorum sensing (QS). Pyrrole derivatives have been identified as potential QS inhibitors, which could lead to new strategies for combating biofilm formation in pathogenic bacteria .

2. Antituberculosis Potential

Research into the antituberculosis activity of pyrrole derivatives has revealed promising results. Certain compounds were found to inhibit the ClpP1P2 peptidase in Mycobacterium tuberculosis with favorable minimum inhibitory concentration (MIC) values, indicating their potential as lead compounds for developing new antituberculosis drugs .

Case Studies

Study Application Findings
Study on Antibacterial ActivityEvaluation against MRSADemonstrated >62-fold potency compared to vancomycin .
Carbonic Anhydrase InhibitionIn vitro assaysAverage inhibition values ranged from 58.6% to 14.3% .
Antituberculosis ActivityTesting against Mycobacterium tuberculosisMIC values showed effectiveness at 5 µM .

Mechanism of Action

The mechanism of action of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle and Substituent Variations

The following table compares structural features and molecular properties of the target compound with similar derivatives:

Compound Name Molecular Formula Molecular Weight (Da) Core Heterocycle Key Substituents CAS/InChIKey
1-Methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid C₆H₈N₂O₄S 204.02 Pyrrole -SO₂NH₂ (C5), -CH₃ (N1), -COOH (C3) InChIKey: ZAAQRNWPWFNWNY-UHFFFAOYSA-N
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Not provided Not reported Pyrrolidine -O (C5), -CH₃ (N1), -COOH (C3) CAS 42346-68-9
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 Pyrazole -Ph (C3), -CH₃ (N1), -COOH (C5) AldrichCPR: JRD0070
1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 Imidazole -Ph (C4), -CH₃ (N1), -COOH (C5) AldrichCPR: CDS015563
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Not provided Not reported Pyrazole -CF₃ (C3), -CH₃ (N1), -COOH (C5) Georganics
Key Observations:
  • Heterocycle Diversity: The target compound’s pyrrole ring (aromatic, unsaturated) contrasts with pyrrolidine (saturated, non-aromatic) in the oxo analog and pyrazole/imidazole (aromatic, nitrogen-rich) derivatives .
  • Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects and lipophilicity, which may improve metabolic stability in drug design .

Research and Commercial Status

  • Pyrazole/Imidazole Analogs : Widely available commercially (e.g., AldrichCPR), indicating established synthesis protocols and applications in organic synthesis .
  • Trifluoromethyl Derivative : Produced in scalable quantities (milligrams to kilograms), highlighting its relevance in industrial research .

Biological Activity

1-Methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid (CAS No. 1515029-32-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid features a pyrrole ring substituted with a sulfonamide group and a carboxylic acid group. Its molecular structure can be represented as follows:

C7H10N2O4S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This compound's unique structure contributes to its diverse biological activities.

Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action. Key points include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been documented to inhibit CDK2, which is crucial for cell cycle regulation. This inhibition can lead to the arrest of cancer cell proliferation and induction of apoptosis.
  • Impact on Signaling Pathways : Compounds analogous to 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid have been shown to influence the ERK signaling pathway, which is essential for cell survival and proliferation.

Antimicrobial Properties

Preliminary studies suggest that derivatives of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid possess antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Antitumor Activity

Several studies have reported the antitumor effects of similar compounds, indicating that 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid may also exhibit such properties. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent research .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
CDK InhibitionInhibits CDK2, affecting cell cycle progression
ERK Pathway ModulationAlters signaling pathways involved in survival

Pharmacokinetics

The pharmacokinetic profile of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid has not been extensively studied; however, related compounds have demonstrated favorable absorption and distribution characteristics. These properties are essential for therapeutic efficacy and safety profiles in clinical applications.

Q & A

Q. How can researchers optimize the synthesis of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful selection of starting materials, reaction conditions, and purification techniques. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with sulfamoylating agents (e.g., sulfamoyl chloride) under anhydrous conditions can enhance yield . Catalytic methods, such as using triethylamine as a base, may reduce side reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the pure compound . Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate control.

Q. What spectroscopic and chromatographic methods confirm the structure and purity of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Characterize the sulfamoyl (-SO₂NH₂) group (δ ~7.3 ppm for NH₂ protons in DMSO-d₆) and pyrrole ring protons (δ ~6.5–7.5 ppm) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
    • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) .

Advanced Research Questions

Q. How does the sulfamoyl group at the 5-position influence the biological activity of 1-methyl-1H-pyrrole-3-carboxylic acid derivatives?

Methodological Answer: The sulfamoyl group enhances bioactivity by improving solubility and hydrogen-bonding interactions with target proteins. For instance, derivatives with sulfamoyl substituents exhibit higher analgesic and anti-inflammatory activity compared to methyl or nitro groups, as shown in rat carrageenan-induced edema models . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to cyclooxygenase-2 (COX-2), where sulfamoyl groups interact with Arg120 and Tyr355 residues . Comparative SAR studies using analogs (e.g., nitro or alkyl-substituted derivatives) validate these effects .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation for 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction parameters (temperature, solvent, stoichiometry). For example, inconsistent yields in nitro-substituted analogs may arise from varying nitro-reduction conditions .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., desulfonylated byproducts) and optimize quenching steps (e.g., rapid cooling after reaction completion) .
  • Alternative Routes : Explore microwave-assisted synthesis to reduce reaction times and improve selectivity .

Q. What methodological considerations are critical when designing in vitro and in vivo studies to assess anti-inflammatory potential?

Methodological Answer:

  • In Vitro :
    • COX-2 Inhibition Assays : Use human recombinant COX-2 enzymes and fluorometric detection of prostaglandin E₂ (PGE₂) .
    • Cytotoxicity Screening : Test compounds on RAW 264.7 macrophages (MTT assay) to exclude nonspecific toxicity .
  • In Vivo :
    • Rodent Models : Carrageenan-induced paw edema (dose range: 10–100 mg/kg, oral administration) with indomethacin as a positive control .
    • Ulcerogenicity : Assess gastric lesions via histopathology after 7-day dosing .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .

Q. How can computational modeling predict target interactions of 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to dock the compound into COX-2 (PDB ID: 5KIR). Focus on sulfamoyl interactions with catalytic residues (e.g., His90, Arg120) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and free energy (MM-PBSA calculations) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across derivatives .

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